molecular formula C9H9NO B114291 O-(3-phenylprop-2-ynyl)hydroxylamine CAS No. 149649-90-1

O-(3-phenylprop-2-ynyl)hydroxylamine

Cat. No.: B114291
CAS No.: 149649-90-1
M. Wt: 147.17 g/mol
InChI Key: ZHFXDAQXMNYCTI-UHFFFAOYSA-N
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Description

O-(3-Phenylprop-2-ynyl)hydroxylamine is a hydroxylamine derivative characterized by a propargyl (prop-2-ynyl) group substituted with a phenyl ring at the terminal carbon. Structurally, it consists of a hydroxylamine (-NH2-O-) moiety linked to a 3-phenylprop-2-ynyl group (C6H5-C≡C-CH2-). This compound combines the reactivity of the hydroxylamine group with the electronic and steric effects of the phenylpropargyl substituent.

Properties

CAS No.

149649-90-1

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

O-(3-phenylprop-2-ynyl)hydroxylamine

InChI

InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2

InChI Key

ZHFXDAQXMNYCTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CCON

Canonical SMILES

C1=CC=C(C=C1)C#CCON

Synonyms

Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitrobenzene: One common method for preparing O-(3-phenylprop-2-ynyl)hydroxylamine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.

    Oxidation of Alcohol-Derived Peroxides: Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(3-phenylprop-2-ynyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Zinc dust, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted hydroxylamines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamines.

    Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Polymer Chemistry: this compound is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of O-(3-phenylprop-2-ynyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It reacts with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Features

Hydroxylamine derivatives vary significantly based on substituents attached to the oxygen atom. Below is a structural comparison with key analogs:

Compound Name Substituent Structure Key Features Reference
O-(3-Phenylprop-2-ynyl)hydroxylamine C6H5-C≡C-CH2-O-NH2 Propargyl group with phenyl; triple bond enhances reactivity and conjugation. Inferred
O-(2-Methoxybenzyl)hydroxylamine (4h) 2-MeO-C6H4-CH2-O-NH2 Methoxy group at ortho position; electron-donating effect stabilizes intermediates.
O-(3,5-Dimethoxybenzyl)hydroxylamine (4d) 3,5-(MeO)2-C6H3-CH2-O-NH2 Two methoxy groups increase solubility and steric hindrance.
O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) Biphenyl-CH2-O-NH2 Extended aromatic system enhances π-π stacking interactions.
O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine Ferrocenyl-(3-F-C6H4)-CH2-O-NH2 Ferrocene introduces redox activity; fluorophenyl enhances lipophilicity.
O-2-Propynylhydroxylamine hydrochloride HC≡C-CH2-O-NH2·HCl Propargyl group without phenyl; hydrochloride salt improves stability.

Key Observations :

  • Electronic Effects : Methoxy-substituted derivatives (e.g., 4h, 4d) exhibit electron-donating groups that stabilize intermediates in synthetic pathways . In contrast, the phenylpropargyl group in this compound introduces electron-withdrawing effects due to the sp-hybridized carbons.
  • Redox Activity : Ferrocene-containing analogs (e.g., ) leverage metallocene redox properties for applications in catalysis or enzyme inhibition.

Key Observations :

  • Gabriel Synthesis : Preferred for sterically hindered substrates (e.g., ferrocene derivatives) to avoid side reactions .
  • Salt Formation : Hydrochloride salts (e.g., ) enhance stability, especially for reactive propargyl derivatives.

Physical and Chemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Weight Physical State Solubility Stability Notes Reference
This compound ~177.2 (calc.) Solid (inferred) Low in water; soluble in DCM Air-sensitive due to propargyl group. Inferred
O-(4-Methoxybenzyl)hydroxylamine (4j) 154.18 Oil Soluble in ethanol Stable at 2–8°C.
O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine 369.23 Orange solid Soluble in DCM Melting point: 87–88°C.
O-2-Propynylhydroxylamine hydrochloride 107.54 Crystalline solid Soluble in water Stable as hydrochloride salt.

Key Observations :

  • Propargyl Derivatives : The propargyl group in this compound likely reduces water solubility compared to methoxy-substituted analogs (e.g., 4j) but improves organic solvent compatibility.
  • Thermal Stability : Ferrocene derivatives (e.g., ) exhibit defined melting points, suggesting higher crystalline order compared to oily methoxy analogs.

Key Observations :

  • Enzyme Inhibition : Bulky substituents (e.g., ferrocene ) improve selectivity for enzyme targets, while methoxy groups (e.g., ) may modulate solubility for pharmacokinetics.
  • Propargyl Reactivity : The triple bond in this compound could enable click chemistry for bioconjugation or prodrug activation.

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